Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride is an organic compound with a molecular formula of C9H13NS·HCl. This compound is known for its unique structure, which includes a methylsulfanyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated products.
Substitution: Various substituted amines.
Scientific Research Applications
Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its biological effects are mediated through its interaction with cellular components, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
[4-Methyl-2-(methylsulfanyl)phenyl]methanamine: Shares a similar structure but lacks the hydrochloride salt.
2-(4-Methylsulfanylphenyl)ethylamine: Another related compound with a different substitution pattern.
Uniqueness
Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Biological Activity
Methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, its mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16ClN2S
- Molecular Weight : Approximately 201.72 g/mol
- Structure : The compound features a methyl group, a phenyl ring substituted with a methylsulfanyl group, and an amine functional group. The hydrochloride form enhances solubility in water, making it suitable for biological applications.
The biological activity of Methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Hydrogen Bonding : The amine group can form hydrogen bonds with biological molecules, facilitating interactions with receptors and enzymes.
- Ionic Interactions : The compound can engage in ionic interactions that modulate biochemical pathways.
- Cell Membrane Penetration : The lipophilic nature of the phenyl ring aids in penetrating cell membranes, enhancing its bioavailability and effectiveness against target cells.
Antimicrobial Properties
Research indicates that Methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus (MRSA)
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.
The minimal inhibitory concentrations (MIC) for these bacteria show promising results, suggesting that the compound could be developed as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines through:
- Induction of Apoptosis : Mechanisms involving the activation of apoptotic pathways have been observed.
- Inhibition of Tumor Growth : In vivo studies are necessary to confirm these effects and understand the pharmacodynamics involved.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effectiveness of Methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride:
Safety and Toxicity Profiles
Understanding the safety profile is crucial for any therapeutic application. Current research indicates that Methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride exhibits low toxicity in preliminary tests. Cytotoxicity assays on human cell lines suggest that therapeutic doses are well-tolerated, but comprehensive toxicological studies are needed to establish safety margins fully .
Properties
Molecular Formula |
C9H14ClNS |
---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
N-methyl-1-(4-methylsulfanylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-10-7-8-3-5-9(11-2)6-4-8;/h3-6,10H,7H2,1-2H3;1H |
InChI Key |
XYZOAMVXSASWHR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)SC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.